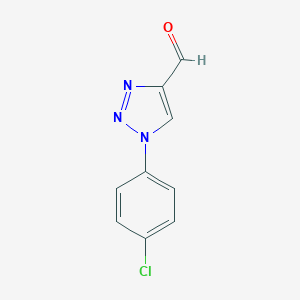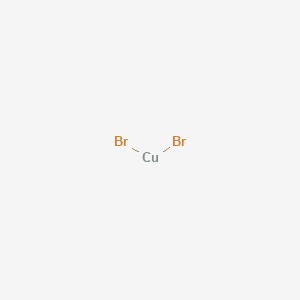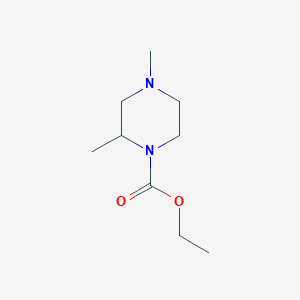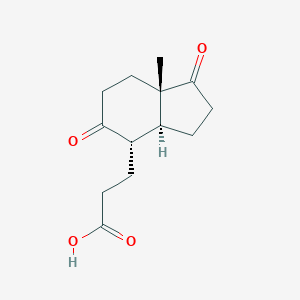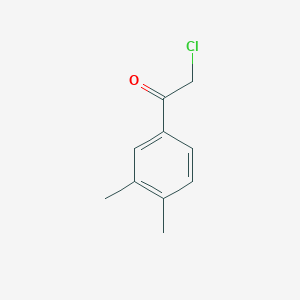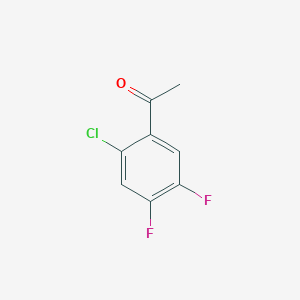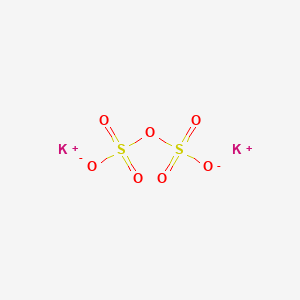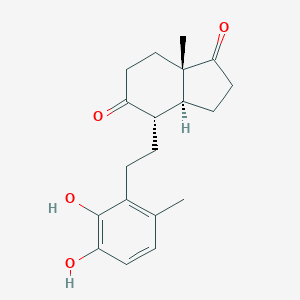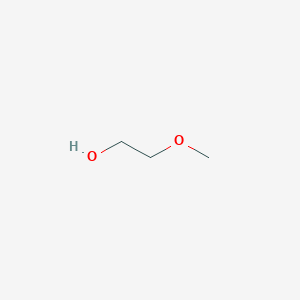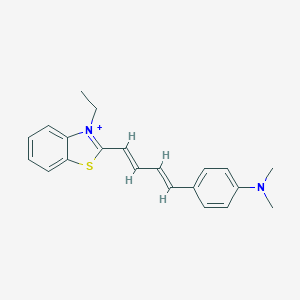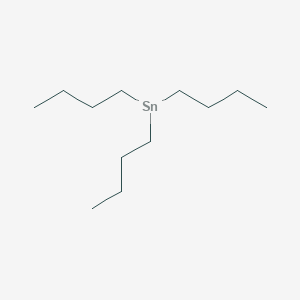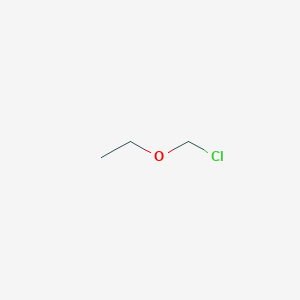
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, such as COX-2, which are involved in the production of inflammatory mediators. It is also believed to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which play a role in the regulation of pain and mood.
Effets Biochimiques Et Physiologiques
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which play a role in the regulation of pain and mood.
Avantages Et Limitations Des Expériences En Laboratoire
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, which makes it a well-characterized compound. However, it also has certain limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI). One potential direction is to further investigate its potential as an inhibitor of certain enzymes, such as COX-2, for the development of new drugs. Another potential direction is to investigate its potential as a modulator of certain neurotransmitters, such as serotonin and dopamine, for the treatment of various psychiatric disorders. Finally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) involves the reaction of 4-chlorobenzaldehyde with phenylacetonitrile in the presence of sodium ethoxide to form 4-phenyl-3-(4-chlorophenyl)butanenitrile. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form 4-phenyl-3-(4-chlorophenyl)isoxazole-5-carboxylic acid. Finally, the methylester of this compound is obtained by reacting it with methanol in the presence of a catalyst.
Applications De Recherche Scientifique
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which play a crucial role in the development of various diseases.
Propriétés
Numéro CAS |
115665-23-1 |
|---|---|
Nom du produit |
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) |
Formule moléculaire |
C17H12ClNO3 |
Poids moléculaire |
313.7 g/mol |
Nom IUPAC |
methyl 3-(4-chlorophenyl)-5-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H12ClNO3/c1-21-17(20)14-15(11-7-9-13(18)10-8-11)19-22-16(14)12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
UJLIVPUDGDYZGW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Synonymes |
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)

